molecular formula C18H15ClN2O2 B11138565 N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11138565
M. Wt: 326.8 g/mol
InChI Key: LLUTWUGBNLCWCJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a 6-chloro-substituted indole core linked via an acetamide group to a 4-acetylphenyl moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

LLUTWUGBNLCWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to introduce the acetamide group.

    Coupling with 4-acetylphenyl Group: The final step involves coupling the chlorinated indole acetamide with a 4-acetylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole structure is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, modulating their activity. The chlorinated substituent and acetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide and related indole-acetamide derivatives:

Compound Name Indole Substituent(s) Acetamide Substituent Molecular Weight (g/mol) Key Structural Features Reported Activity/Properties Reference
This compound 6-chloro (position 1) 4-acetylphenyl 328.78* Acetyl group enhances lipophilicity Not explicitly reported; inferred potential as Bcl-2/Mcl-1 inhibitor
10j (from ) 5-methoxy, 2-methyl, 1-(4-chlorobenzoyl) 3-chloro-4-fluorophenyl ~480† Chlorobenzoyl and fluoro groups improve binding affinity Anticancer (Bcl-2/Mcl-1 inhibition; IC₅₀ = 0.18 μM)
Y041-0803 (from ) 6-chloro (position 1) 2-(1H-indol-3-yl)ethyl 384.26 Dual indole system may enhance cross-reactivity Screening compound; no explicit data
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide (from ) Unsubstituted indole 4-chlorophenyl 284.74 Simpler structure with lower molecular weight Physicochemical data only (e.g., InChIKey: HRJBSKZNFFYFII)
2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (from ) 6-fluoro (position 1) 4-hydroxyphenyl 298.29 Hydroxyl group increases polarity No explicit bioactivity reported

*Calculated based on molecular formula C₁₇H₁₄ClN₂O₂.
†Estimated from HRMS data in .

Key Observations:

Indole Substitution Position :

  • The target compound’s acetamide is attached to the indole’s N1-position , unlike analogs in (e.g., 10j–10m), where the acetamide is at the C3-position . This positional difference may alter binding modes to targets like Bcl-2/Mcl-1.

Substituent Effects: Halogenation: The 6-chloro group on the indole (target compound) vs. 6-fluoro () may impact electronic properties and target affinity. Chlorine’s larger size and lower electronegativity compared to fluorine could enhance hydrophobic interactions .

Biological Activity: Compound 10j () demonstrated potent anticancer activity (IC₅₀ = 0.18 μM) due to its 4-chlorobenzoyl and 3-chloro-4-fluorophenyl groups, which likely enhance target binding . MRS1706 (), though structurally distinct (purine derivative), shares the N-(4-acetylphenyl) group and acts as an adenosine receptor modulator, suggesting acetylphenyl’s role in receptor interactions .

Melting points for analogs in (e.g., 10j: 192–194°C) suggest moderate crystallinity, which may influence solubility and formulation .

Research Findings and Implications

  • Anticancer Potential: Indole-acetamide derivatives with halogenated phenyl groups (e.g., 10j, 10l) show low micromolar IC₅₀ values against cancer cells, highlighting the importance of halogen substituents for potency .
  • Structural Flexibility : The acetamide linker allows diverse substitutions (e.g., acetylphenyl, naphthyl, pyridyl), enabling fine-tuning of pharmacokinetic properties .
  • Unresolved Questions: The target compound’s exact biological targets and efficacy remain uncharacterized in the provided evidence. Further studies could explore its activity against Bcl-2/Mcl-1 or adenosine receptors, leveraging structural insights from analogs.

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